2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 135762-53-7
VCID: VC20151170
InChI: InChI=1S/C16H13NO3/c18-14-8-13(17-12-4-2-1-3-11(12)14)10-5-6-15-16(7-10)20-9-19-15/h1-7,13,17H,8-9H2
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one

CAS No.: 135762-53-7

Cat. No.: VC20151170

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one - 135762-53-7

Specification

CAS No. 135762-53-7
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C16H13NO3/c18-14-8-13(17-12-4-2-1-3-11(12)14)10-5-6-15-16(7-10)20-9-19-15/h1-7,13,17H,8-9H2
Standard InChI Key HUCPWAIRFSQMTN-UHFFFAOYSA-N
Canonical SMILES C1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4

Introduction

2-(Benzo[D] dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound featuring a benzodioxole moiety fused with a dihydroquinolinone structure. This compound has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 2-(Benzo[D] dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps. A common synthetic route includes the Bischler-Napieralski reaction, where an appropriate benzodioxole derivative is reacted with an amine under acidic conditions to form the dihydroquinolinone core. The reaction conditions often involve the use of strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride.

Chemistry:

  • It serves as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology and Medicine:

  • This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

  • Research indicates its potential use in developing antitumor agents due to its ability to induce apoptosis in cancer cells.

Industry:

  • It is used in the development of new materials with specific electronic properties, such as organic semiconductors.

Biological Activity

The compound exhibits diverse biological activities, particularly in cancer research and pharmacology. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity and disrupting critical biological pathways.

Comparison with Similar Compounds

2-(Benzo[D] dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar compounds like:

  • Benzo[D]13dioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical reactivity but differ in their biological activities.

  • Dihydroquinolinone derivatives: These compounds have a similar core structure but may vary in their substituents, leading to different chemical and biological properties.

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